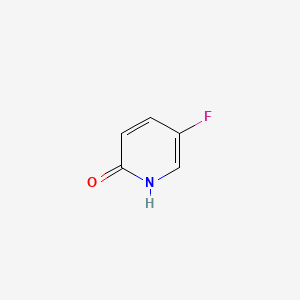![molecular formula C13H10Cl2O2 B1303189 [2-(2,4-Dichlorphenoxy)phenyl]methanol CAS No. 361212-70-6](/img/structure/B1303189.png)
[2-(2,4-Dichlorphenoxy)phenyl]methanol
Übersicht
Beschreibung
[2-(2,4-Dichlorophenoxy)phenyl]methanol: is an organic compound with the molecular formula C13H10Cl2O2 and a molecular weight of 269.13 g/mol . It is a solid at room temperature with a melting point of 61-63°C . This compound is known for its applications in biochemical research, particularly in the field of proteomics .
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and kinetics .
Biology:
- Utilized in proteomics research to study protein interactions and functions.
- Acts as a probe in biochemical assays .
Medicine:
- Investigated for potential therapeutic applications due to its structural similarity to biologically active compounds .
Industry:
- Used in the production of agrochemicals and pharmaceuticals.
- Serves as an intermediate in the synthesis of dyes and pigments .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of [2-(2,4-Dichlorophenoxy)phenyl]methanol typically involves the reaction of 2,4-dichlorophenol with benzyl chloride in the presence of a base such as sodium hydroxide . The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of the phenol attacks the benzyl chloride, resulting in the formation of the desired product .
Industrial Production Methods: In an industrial setting, the production of [2-(2,4-Dichlorophenoxy)phenyl]methanol can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors can enhance the efficiency and yield of the process .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: [2-(2,4-Dichlorophenoxy)phenyl]methanol can undergo oxidation reactions to form the corresponding or derivatives.
Reduction: The compound can be reduced to form .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include or .
Reduction: Reducing agents such as or are typically used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products:
Oxidation: Formation of or .
Reduction: Formation of .
Substitution: Formation of various substituted derivatives depending on the reagents used.
Wirkmechanismus
The mechanism by which [2-(2,4-Dichlorophenoxy)phenyl]methanol exerts its effects is primarily through its interaction with specific molecular targets. It can bind to proteins and enzymes, altering their activity and function. The pathways involved may include signal transduction and metabolic processes , depending on the specific application .
Vergleich Mit ähnlichen Verbindungen
- [2-(2,4-Dichlorophenoxy)phenyl]ethanol
- [2-(2,4-Dichlorophenoxy)phenyl]acetone
- [2-(2,4-Dichlorophenoxy)phenyl]acetic acid
Uniqueness:
- The presence of the hydroxyl group in [2-(2,4-Dichlorophenoxy)phenyl]methanol makes it more reactive in certain chemical reactions compared to its analogs.
- Its structural configuration allows for specific interactions with biological targets, making it valuable in biochemical research .
Eigenschaften
IUPAC Name |
[2-(2,4-dichlorophenoxy)phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl2O2/c14-10-5-6-13(11(15)7-10)17-12-4-2-1-3-9(12)8-16/h1-7,16H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLYGGEPMVDZHRV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CO)OC2=C(C=C(C=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60377083 | |
| Record name | [2-(2,4-dichlorophenoxy)phenyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60377083 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
361212-70-6 | |
| Record name | [2-(2,4-dichlorophenoxy)phenyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60377083 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details









Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Nitropyrrolo[1,2-a]quinoline](/img/structure/B1303109.png)

![4'-Nitro-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B1303113.png)









